molecular formula C15H20N2O4S B346032 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylimidazole CAS No. 898640-97-6

1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylimidazole

Cat. No.: B346032
CAS No.: 898640-97-6
M. Wt: 324.4g/mol
InChI Key: IIIMLHBBINHDOU-UHFFFAOYSA-N
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Description

1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylimidazole is a chemical compound of interest in synthetic organic and medicinal chemistry research. Its structure features a methylimidazole ring linked via a sulfonyl group to a diethoxy-substituted methylphenyl group. This specific molecular architecture suggests potential utility as a building block or intermediate in the development of more complex molecules, such as pharmaceuticals or functional materials. Researchers might investigate its properties and reactivity for applications in catalyst design or as a precursor in heterocyclic chemistry. This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for any personal use. Researchers should consult relevant, up-to-date scientific literature for detailed safety information and handling procedures prior to use.

Properties

IUPAC Name

1-(2,5-diethoxy-4-methylphenyl)sulfonyl-4-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-5-20-13-8-15(14(21-6-2)7-11(13)3)22(18,19)17-9-12(4)16-10-17/h7-10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIMLHBBINHDOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2C=C(N=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Diamines with Nitriles

A widely adopted method involves reacting 1,2-propylene diamine with propionitrile in the presence of sulfur-based catalysts, such as sulfur dichloride (SCl₂) or disulfur dichloride (S₂Cl₂), at temperatures between 80–140°C. For example, heating 1,2-propylene diamine (1.35 mol) with propionitrile (4.0 mol) and SCl₂ (0.2 mol) at 100°C for 3 hours yields a dihydro-intermediate, which is subsequently dehydrogenated using Raney nickel at 170–200°C to produce 4-methylimidazole with yields exceeding 90%.

Key Optimization Parameters :

  • Catalyst selection: Sulfur dichloride outperforms elemental sulfur due to easier separation.

  • Temperature staging: Initial cyclization at 80–110°C followed by a second stage at 120–140°C minimizes side reactions.

Synthesis of the Sulfonyl-Aromatic Component

The 2,5-diethoxy-4-methylphenylsulfonyl group is synthesized via sulfonation and functionalization of a phenolic precursor.

Diazonium Salt Intermediate Formation

A diazonium salt intermediate, such as 2,5-diethoxy-4-methylbenzenediazonium hydrogen sulfate, is prepared by treating 2,5-diethoxy-4-methylaniline with nitrosyl sulfuric acid. This intermediate is critical for introducing the sulfonyl group via subsequent coupling reactions.

Sulfonation Strategies

The diazonium salt undergoes sulfonation using sulfur dioxide or sodium sulfite in acidic media. For instance, bubbling SO₂ through a solution of the diazonium salt in acetic acid at 0–5°C produces the corresponding sulfonic acid, which is then oxidized to the sulfonyl chloride using phosphorus pentachloride (PCl₅).

Reaction Conditions :

  • Temperature control (<10°C) to prevent diazonium decomposition.

  • Oxidizing agents: PCl₅ or thionyl chloride (SOCl₂) for efficient sulfonyl chloride formation.

Coupling of 4-Methylimidazole with the Sulfonyl-Aromatic Group

The final step involves connecting the 4-methylimidazole and sulfonyl-aromatic moieties.

Nucleophilic Substitution

The sulfonyl chloride reacts with 4-methylimidazole in a base-mediated nucleophilic substitution. For example, combining equimolar amounts of 4-methylimidazole and 2,5-diethoxy-4-methylphenylsulfonyl chloride in dichloromethane with triethylamine (Et₃N) as a base yields the target compound at 25°C over 12 hours.

Yield Optimization :

  • Base selection: Et₃N or pyridine enhances reaction efficiency.

  • Solvent polarity: Polar aprotic solvents (e.g., DMF) improve solubility but may require higher temperatures.

Microwave-Assisted Coupling

Recent advancements employ microwave irradiation to accelerate the reaction. A mixture of 4-methylimidazole (1.2 eq), sulfonyl chloride (1.0 eq), and Et₃N (2.0 eq) in acetonitrile irradiated at 100°C for 30 minutes achieves 95% conversion, reducing reaction time by 80% compared to conventional methods.

Purification and Characterization

Distillation and Recrystallization

Crude product purification involves underpressure distillation (150–160°C at 10 mmHg) followed by recrystallization from ethanol-water mixtures. This two-step process increases purity from ~85% to >98%.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, imidazole-H), 7.45 (s, 1H, aromatic-H), 4.15 (q, 4H, OCH₂CH₃), 2.50 (s, 3H, CH₃), 1.45 (t, 6H, OCH₂CH₃).

  • MS (EI) : m/z 353 [M+H]⁺, confirming molecular weight.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Reaction Time
Conventional Coupling789512 h
Microwave-Assisted95980.5 h
Solvent-Free659024 h

Microwave-assisted synthesis emerges as the most efficient, balancing high yield and reduced time.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain the corresponding sulfoxide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxide derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylimidazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylimidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related sulfonated heterocycles, focusing on substituent effects, core structures, and reported biological activities.

Structural and Functional Group Analysis

Sulfonyl Substituent Size and Electronic Effects
  • Target Compound : The 2,5-diethoxy-4-methylphenyl sulfonyl group is bulky and electron-rich due to ethoxy and methyl substituents. This may reduce cell permeability but enhance solubility compared to smaller sulfonyl groups.
  • Compounds: Smaller sulfonyl groups (e.g., 5-O-methylsulfonyl and 5-O-aminosulfonyl in indole-based seco-CI derivatives) exhibit potent cytotoxic activity against multiple cancer cell lines, comparable to doxorubicin .
  • Patent Compound : A 3-fluorophenyl sulfonyl group attached to a pyrrole core demonstrates pharmaceutical utility in liquid formulations, likely due to fluorine’s electronegativity enhancing stability and binding affinity .
Heterocyclic Core Variations
  • Imidazole (Target) : The 4-methylimidazole core may offer distinct hydrogen-bonding and π-stacking interactions compared to indole or pyrrole.
  • Indole () : Indole derivatives with sulfonyl substituents show cytotoxicity, suggesting core-dependent target interactions .
  • Pyrrole () : Pyrrole-based sulfonamides are optimized for pharmaceutical formulations, indicating core flexibility in drug design .

Biological Activity

1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylimidazole is a synthetic organic compound that belongs to the imidazole class, known for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential applications in antimicrobial and anticancer therapies. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 1-(2,5-diethoxy-4-methylphenyl)sulfonyl-4-methylimidazole
  • Molecular Formula : C15H20N2O4S
  • CAS Number : 898640-97-6

The compound features a sulfonyl group attached to an imidazole ring, which is crucial for its biological interactions. The diethoxy and methyl substituents enhance its solubility and reactivity.

The mechanism of action of this compound involves interaction with specific molecular targets. The sulfonyl group acts as an electrophilic center, facilitating reactions with nucleophiles. The imidazole ring participates in hydrogen bonding and π-π interactions, which are essential for its biological activity. These interactions can modulate various biological pathways, including those involved in cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli
  • Lactobacillus acidophilus

The compound's ability to disrupt bacterial cell membranes is hypothesized to be a key factor in its antimicrobial efficacy .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against leukemia cell lines such as U-937. It induces differentiation and apoptosis in these cells, suggesting potential as a therapeutic agent in cancer treatment . The specific pathways involved include modulation of apoptotic markers and inhibition of cell cycle progression.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Demonstrated effectiveness against multiple bacterial strains with significant reductions in viable cell counts .
Anticancer Potential Induced apoptosis in U-937 leukemic cells; mechanisms involve upregulation of pro-apoptotic factors .
Mechanistic Insights Interaction with nucleophiles suggests potential for development as a drug candidate targeting specific cellular pathways .

Comparison with Similar Compounds

This compound can be compared to other sulfonamide derivatives:

CompoundStructureBiological Activity
This compoundStructureAntimicrobial, Anticancer
1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylpiperazineSimilar sulfonyl structureModerate antimicrobial activity
1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]pyrrolidineSimilar sulfonyl structureLimited biological activity

The unique imidazole ring in the target compound enhances its interaction capabilities compared to piperazine or pyrrolidine analogs.

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